molecular formula C14H19ClN4 B15064234 N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride

N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride

Cat. No.: B15064234
M. Wt: 278.78 g/mol
InChI Key: VYRQWOPGUIECDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its versatile pharmacological properties. This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the methylation of the nitrogen atom and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free reactions to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways. The compound also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a quinoxaline core with a piperidine moiety enhances its biological activity and makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C14H19ClN4

Molecular Weight

278.78 g/mol

IUPAC Name

N-methyl-N-piperidin-4-ylquinoxalin-2-amine;hydrochloride

InChI

InChI=1S/C14H18N4.ClH/c1-18(11-6-8-15-9-7-11)14-10-16-12-4-2-3-5-13(12)17-14;/h2-5,10-11,15H,6-9H2,1H3;1H

InChI Key

VYRQWOPGUIECDG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNCC1)C2=NC3=CC=CC=C3N=C2.Cl

Origin of Product

United States

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